3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile
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Overview
Description
3-{4-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERAZIN-1-YL}PROPANENITRILE is a complex organic compound that features a thiazole ring, a piperazine moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERAZIN-1-YL}PROPANENITRILE typically involves multiple steps:
Formation of the Thiazole Ring: Starting from 4-chlorobenzoic acid, esterification with methanol followed by hydrazination, salt formation, and cyclization yields the thiazole intermediate.
Introduction of the Piperazine Moiety: The thiazole intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine-thiazole compound.
Addition of the Nitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERAZIN-1-YL}PROPANENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{4-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERAZIN-1-YL}PROPANENITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and antibacterial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-{4-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERAZIN-1-YL}PROPANENITRILE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the thiazole ring and chlorophenyl group but differs in the presence of a sulfonamide group.
2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Contains a piperazine moiety and a chlorophenyl group but has a different heterocyclic core.
Uniqueness
3-{4-[(5E)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERAZIN-1-YL}PROPANENITRILE is unique due to its combination of a thiazole ring, piperazine moiety, and nitrile group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17ClN4OS |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
3-[4-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C17H17ClN4OS/c18-14-4-2-13(3-5-14)12-15-16(23)20-17(24-15)22-10-8-21(9-11-22)7-1-6-19/h2-5,12H,1,7-11H2/b15-12+ |
InChI Key |
RZJQWLAJGQIBJC-NTCAYCPXSA-N |
Isomeric SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2 |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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